molecular formula C8H5N3 B1335409 3-(Cyanomethyl)picolinonitrile CAS No. 5912-34-5

3-(Cyanomethyl)picolinonitrile

Cat. No. B1335409
CAS RN: 5912-34-5
M. Wt: 143.15 g/mol
InChI Key: OAZZLWZPBSJOKZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)picolinonitrile is a chemical compound that is related to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-picoline has been extensively studied. For instance, the synthesis of 3-picoline itself has been achieved through various methods, including gas-solid phase catalysis reactions using different combinations of aldehydes, ammonia, and other reagents . Although the specific synthesis of 3-(Cyanomethyl)picolinonitrile is not detailed in the provided papers, the methodologies discussed for 3-picoline could potentially be adapted for the synthesis of 3-(Cyanomethyl

Scientific Research Applications

Synthesis and Catalytic Applications

3-(Cyanomethyl)picolinonitrile and related compounds have been a subject of research for their synthetic applications. For instance, a study outlined a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which involved gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage under mild conditions (Fukuhara, S. et al., 2018). Additionally, 3-picoline (a related compound) has been used in the ammoxidation process to produce nicotinonitrile, a precursor for vitamin B3, using novel bimetallic nanoscale catalysts (Raja, R. et al., 2009).

Chemical Transformations and Mechanisms

Research has also delved into the mechanisms of chemical transformations involving picolinonitrile derivatives. One study investigated the oxidation and ammoxidation of 3-picoline over a V2O5 catalyst, revealing insights into the surface structure and reaction mechanisms of the catalyst (Andersson, A., 1986). In another study, kinetic investigations on the ammoxidation of 3-picoline to 3-cyanopyridine were conducted over a V2O5/ZrO2 Catalyst, suggesting a “Redox” type mechanism for the reaction (Radheshyam, A. et al., 2008).

Synthesis of Heterocycles

Another research focus is the synthesis of heterocycles using picolinonitrile derivatives. A study demonstrated the synthesis of heterocycles from 2-picolinium bromide, examining the stereochemistry and regioselectivity of the reactions involved (Darwish, E., 2008).

Decyanation and Other Reactions

Further investigations have been carried out on decyanation reactions. For example, a study on the decyanation of cyanomethyl derivatives of aza‐aromatic compounds provided insights into the underlying mechanisms (Plas, H. & Jongejan, H., 1972).

Green Chemistry and Catalysis

Research also extends to environmentally friendly chemistry and catalysis. One study developed a palladium-catalyzed tandem reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids in water, illustrating a new strategy for the synthesis of diverse isoquinolines under mild conditions (Hu, K. et al., 2017).

Catalyst Characterization and Reaction Dynamics

The characterization of catalysts and their reaction dynamics in processes involving picolinonitrile derivatives have also been a subject of study. Research on the structural dynamics of a V2O5/SnO2 Catalyst in the ammoxidation of 3-picoline provided valuable insights into the influence of reaction parameters on the conversion and yield of nicotinonitrile (Andersson, A., 1981).

Safety And Hazards

3-(Cyanomethyl)picolinonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(cyanomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZLWZPBSJOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405429
Record name 3-(cyanomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyanomethyl)picolinonitrile

CAS RN

5912-34-5
Record name 3-(cyanomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)pyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-cyanomethylpyridine-N-oxide (30 g, 0.22 mol; for synthesis see Shigenobu Okuda, Michael M. Robison, J. Am. Chem. Soc. 81, 740 (1959)) in dichloromethane (200 ml) is added trimethylsilanecarbonitrile (26 g, 0.26 mol). To this suspension is added dimethylcarbamyl chloride (28 g, 0.26 mol). The mixture is stirred for 45 h. The solvent is removed and the residue dissolved in ethyl acetate. The solution is washed with 1 N NaOH and water and concentrated in vacuo. The product is purified by flash column chromatography on silica gel (15:2 toluene/acetone) affording the title compound. Mass M+H 144.1. Melting point 62-63° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of (1-oxy-pyridin-3-yl)-acetonitrile (10 g, 75 mmol) in anhydrous CH2Cl2 under a nitrogen atmosphere was added trimethylsilylcyanide (10.95 mL, 82 mmol) and dimethylcarbamoylchloride (7.55 mL, 82 mmol). The reaction mixture was stirred at room temperature for 72 hours and then concentrated. EtOAc (100 mL) was added to the residue and the organic phase was washed with 1 M NaOH (150 mL), dried over Na2SO4, filtered and concentrated. The resulting solid was purified by column chromatography (50% EtOAc/hexanes) affording 7.08 g (66%) of a yellow solid: mp 48-51° C.; MS(+)APCI m/z 144 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.95 mL
Type
reactant
Reaction Step Two
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Nishimura, A Siegmund, L Liu, K Yang… - Journal of medicinal …, 2011 - ACS Publications
The phosphoinositide 3-kinase (PI3K) family catalyzes the ATP-dependent phosphorylation of the 3′-hydroxyl group of phosphatidylinositols and plays an important role in cell growth …
Number of citations: 72 pubs.acs.org

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